4-Fluoro-1-naphthoic acid

Description

The exact mass of the compound 4-Fluoro-1-naphthoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10831. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-1-naphthoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-1-naphthoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoronaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWIOKQDRWFLFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205909 |

Source

|

| Record name | 4-Fluoro-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-03-5 |

Source

|

| Record name | 4-Fluoro-1-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-1-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 573-03-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUORO-1-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EWG396NWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-1-naphthoic Acid

Introduction

4-Fluoro-1-naphthoic acid is a valuable fluorinated aromatic carboxylic acid that serves as a key building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The introduction of a fluorine atom onto the naphthalene scaffold can significantly modulate the parent molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the most pertinent and effective synthetic strategies for obtaining 4-fluoro-1-naphthoic acid, tailored for researchers and professionals in drug development and chemical synthesis. We will delve into two primary, field-proven synthetic routes, elucidating the underlying chemical principles and providing detailed experimental protocols.

Strategic Approaches to the Synthesis of 4-Fluoro-1-naphthoic Acid

The synthesis of 4-fluoro-1-naphthoic acid can be approached from two main retrosynthetic perspectives: late-stage fluorination of a pre-functionalized naphthalene core, and early-stage introduction of fluorine followed by the construction or modification of the carboxylic acid functionality. This guide will detail one exemplary pathway for each of these strategies.

Route A: Synthesis from 1-Fluoronaphthalene via Formylation and Subsequent Oxidation

This approach is arguably the more direct and higher-yielding of the two, capitalizing on a regioselective formylation of the commercially available 1-fluoronaphthalene. The resulting 4-fluoro-1-naphthaldehyde is then oxidized to the target carboxylic acid.

Route A: Detailed Experimental Protocols

Step 1: Formylation of 1-Fluoronaphthalene to Yield 4-Fluoro-1-naphthaldehyde

The introduction of a formyl group at the 4-position of 1-fluoronaphthalene can be efficiently achieved via a Rieche formylation reaction. This method utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as tin(IV) chloride. The high regioselectivity for the 4-position is a notable advantage of this procedure.[1]

Protocol:

-

To a stirred solution of 1-fluoronaphthalene (1.0 mol) in anhydrous dichloromethane (CH₂Cl₂), add tin(IV) chloride (SnCl₄) under an inert atmosphere of nitrogen or argon.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add dichloromethyl methyl ether to the cooled solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it into a mixture of ice and water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-fluoro-1-naphthaldehyde, which can be further purified by recrystallization or column chromatography.

| Reactant | Molar Mass ( g/mol ) | Amount (mol) | Equivalents |

| 1-Fluoronaphthalene | 146.15 | 1.0 | 1.0 |

| Tin(IV) Chloride | 260.52 | 1.1 | 1.1 |

| Dichloromethyl methyl ether | 114.96 | 1.1 | 1.1 |

Expected Yield: ~93%[1]

Step 2: Oxidation of 4-Fluoro-1-naphthaldehyde to 4-Fluoro-1-naphthoic Acid

The oxidation of the aldehyde functional group to a carboxylic acid is a standard transformation in organic synthesis. Several reliable methods can be employed, with the Pinnick oxidation (using sodium chlorite buffered with a phosphate) being a mild and efficient choice that is tolerant of a wide range of other functional groups.

Protocol:

-

Dissolve 4-fluoro-1-naphthaldehyde in a suitable solvent such as a mixture of tert-butanol and water.

-

To this solution, add a phosphate buffer (e.g., sodium dihydrogen phosphate) to maintain a slightly acidic pH.

-

Slowly add a solution of sodium chlorite (NaClO₂) in water, keeping the temperature below 25°C.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by adding a solution of sodium sulfite to destroy any excess oxidant.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 4-fluoro-1-naphthoic acid.

| Reactant | Molar Mass ( g/mol ) | Amount (mol) | Equivalents |

| 4-Fluoro-1-naphthaldehyde | 174.17 | 1.0 | 1.0 |

| Sodium Chlorite | 90.44 | 1.5 | 1.5 |

| Sodium Dihydrogen Phosphate | 119.98 | 1.5 | 1.5 |

Expected Yield: High

Route B: Synthesis from 1-Naphthoic Acid via Nitration, Reduction, and Balz-Schiemann Reaction

This pathway represents a more classical approach, where the fluorine atom is introduced in the final step from an amino precursor. While potentially lower yielding than Route A, it utilizes well-established and robust chemical transformations.

Step 1: Nitration of 1-Naphthoic Acid to 4-Nitro-1-naphthoic Acid

The nitration of 1-naphthoic acid will predominantly occur at the 4- and 5-positions. Careful control of reaction conditions can favor the formation of the 4-nitro isomer.

Protocol:

-

Suspend 1-naphthoic acid in a mixture of concentrated sulfuric acid and nitric acid at low temperature (typically 0-5°C).

-

Stir the mixture at this temperature for a specified duration, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture onto ice to precipitate the crude product.

-

Filter the solid, wash thoroughly with water to remove excess acid, and dry.

-

The isomeric mixture can be separated by fractional crystallization or chromatography to isolate the desired 4-nitro-1-naphthoic acid.

Step 2: Reduction of 4-Nitro-1-naphthoic Acid to 4-Amino-1-naphthoic Acid

The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.

Protocol:

-

Dissolve 4-nitro-1-naphthoic acid in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent to yield 4-amino-1-naphthoic acid.

Step 3: Balz-Schiemann Reaction of 4-Amino-1-naphthoic Acid

The Balz-Schiemann reaction is a reliable method for the conversion of an aromatic amine to an aryl fluoride.[2][3][4][5][6] It proceeds through the formation of a diazonium tetrafluoroborate salt, which is then thermally decomposed.

Protocol:

-

Suspend 4-amino-1-naphthoic acid in an aqueous solution of fluoroboric acid (HBF₄).

-

Cool the suspension to 0°C and slowly add an aqueous solution of sodium nitrite (NaNO₂).

-

Stir the reaction at low temperature to allow for the formation of the diazonium tetrafluoroborate salt, which may precipitate.

-

Isolate the diazonium salt by filtration and wash with cold water, followed by a cold ether wash.

-

Carefully heat the isolated diazonium salt in an inert, high-boiling solvent (e.g., xylene or dodecane) or as a solid (with appropriate safety precautions) until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and purify the resulting 4-fluoro-1-naphthoic acid by extraction and recrystallization.

Visualizing the Synthetic Pathways

Figure 1: Comparative overview of the two primary synthetic routes to 4-Fluoro-1-naphthoic acid.

Conclusion

This guide has outlined two robust and scientifically sound methodologies for the synthesis of 4-fluoro-1-naphthoic acid. Route A, commencing with 1-fluoronaphthalene, offers a more direct and likely higher-yielding pathway due to the highly regioselective formylation step. Route B, while more classical in its approach, relies on a series of well-understood and dependable transformations, providing a viable alternative. The choice of synthetic route will ultimately depend on factors such as starting material availability, scalability requirements, and the specific expertise of the research team. Both pathways provide a solid foundation for the production of this important fluorinated building block for further application in research and development.

References

-

A Convenient Large-Scale Synthesis of 4-Fluoro-1-naphthaldehyde and Its Aromatic Nucleophilic Substitution Reactions. The Journal of Organic Chemistry. [Link]

-

Balz–Schiemann reaction. Wikipedia. [Link]

-

Directed ortho metalation. Wikipedia. [Link]

-

Naphthionic acid. Wikipedia. [Link]

-

Directed (ortho) Metallation. University of Missouri. [Link]

-

DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr. [Link]

-

Directed ortho and Remote Metalation of Naphthalene 1,8-diamide: Complementing SEAr Reactivity for the Synthesis of Substituted. Dalhousie University. [Link]

-

The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Odesa I. I. Mechnikov National University. [Link]

-

Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Oxidation of substituted 4-fluorobenzaldehydes. SciSpace. [Link]

- Preparation of 4-amino-1-naphthol ethers.

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Balz-Schiemann Reaction. Organic Chemistry Portal. [Link]

-

Prepn process of 1-fluoronaphthalene. Patsnap. [Link]

-

The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. ResearchGate. [Link]

-

4-Amino-1-naphthoic acid. PubChem. [Link]

-

Balz Schiemann Reaction Mechanism. BYJU'S. [Link]

-

1,4-aminonaphthol hydrochloride. Organic Syntheses. [Link]

-

The Balz-Schiemann Reaction. Scientific Update. [Link]

-

Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PubMed Central. [Link]

-

Balz-Schiemann Reaction. ResearchGate. [Link]

- Prepn process of 1-fluoronaphthalene.

-

On the mechanism of the naphthalene-catalysed lithiation: The role of the naphthalene dianion. ResearchGate. [Link]

-

Engineering of Aromatic Naphthalene and Solvent Molecules to Optimize Chemical Prelithiation for Lithium-Ion Batteries. PubMed Central. [Link]

-

One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. PubMed Central. [Link]

-

1-Acetylnaphthalene. PubChem. [Link]

Sources

Introduction: The Strategic Importance of Fluorination in Naphthalene Scaffolds

An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoro-1-naphthoic Acid

4-Fluoro-1-naphthoic acid is a fluorinated aromatic carboxylic acid that serves as a vital building block in medicinal chemistry and materials science. The naphthalene core is a prevalent scaffold in many biologically active molecules, but it can be susceptible to metabolic oxidation.[1] The strategic introduction of a fluorine atom, as in the case of 4-fluoro-1-naphthoic acid, is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[1][2] For instance, fluorination can block sites of metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate.[1] Understanding the fundamental physicochemical properties of this molecule is therefore paramount for researchers and drug development professionals to effectively utilize it in complex synthetic pathways and to predict its behavior in biological systems.

This guide provides a comprehensive overview of the key physicochemical characteristics of 4-Fluoro-1-naphthoic acid, details the experimental protocols for their determination, and explains the scientific rationale behind these methodologies.

Molecular Identity and Structure

The unique properties of 4-Fluoro-1-naphthoic acid are a direct consequence of its molecular structure, which features a rigid naphthalene ring system functionalized with both a carboxylic acid group and a highly electronegative fluorine atom.

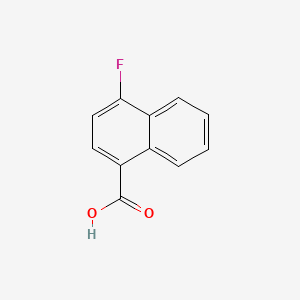

Caption: Chemical structure of 4-Fluoro-1-naphthoic acid.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| CAS Number | 573-03-5 | [3][4] |

| Molecular Formula | C₁₁H₇FO₂ | [3][4] |

| Molecular Weight | 190.17 g/mol | [3][5] |

| IUPAC Name | 4-fluoronaphthalene-1-carboxylic acid | [4] |

| Appearance | White to cream powder | [4] |

| Melting Point | 223-227 °C | [3][6][7] |

| Boiling Point | 370.8 ± 15.0 °C at 760 mmHg | [8] |

| Density | 1.4 ± 0.1 g/cm³ | [8] |

| pKa | 3.81 ± 0.10 (Predicted) | [7] |

| XLogP3 | 3.30 | [8] |

Solubility Profile: A Key Determinant for Application

The solubility of a compound is critical for both its utility in synthesis (dissolution in reaction solvents) and its ultimate application in drug development (dissolution in physiological fluids). As a carboxylic acid, the solubility of 4-Fluoro-1-naphthoic acid is highly dependent on pH.

Causality Behind the Experimental Choices

A systematic solubility analysis is performed to classify the compound based on its functional groups. The workflow starts with water to assess overall polarity. Subsequent tests in acidic (5% HCl) and basic (5% NaHCO₃, 5% NaOH) solutions probe the presence of basic and acidic functional groups, respectively. Sodium bicarbonate (NaHCO₃) is a weak base and will only deprotonate strong acids like carboxylic acids, while sodium hydroxide (NaOH), a strong base, will deprotonate both strong and weak acids (like phenols).[9][10] Solubility in an organic solvent like diethyl ether indicates its lipophilic character.

Caption: Experimental workflow for qualitative solubility classification.

Experimental Protocol: Qualitative Solubility Determination

-

Water Solubility: Add approximately 25 mg of 4-Fluoro-1-naphthoic acid to a test tube containing 0.75 mL of deionized water. Shake vigorously. Due to the hydrophobic naphthalene ring, it is expected to be insoluble in water.[9]

-

5% NaOH Solubility: To a fresh sample, add 0.75 mL of 5% NaOH solution. The compound should dissolve as the acidic proton is removed to form the highly polar sodium 4-fluoro-1-naphthoate salt.

-

5% NaHCO₃ Solubility: To a fresh sample, add 0.75 mL of 5% NaHCO₃ solution. As a carboxylic acid, it is a strong enough acid to be deprotonated by the weak bicarbonate base, leading to dissolution and likely effervescence (CO₂ release).[10] This confirms the presence of a strong acid functional group.

-

5% HCl Solubility: To a fresh sample, add 0.75 mL of 5% HCl solution. The compound will remain insoluble as it is not a base and cannot be protonated.

-

Organic Solvent Solubility: Test solubility in an organic solvent such as diethyl ether or dichloromethane. The compound is expected to be soluble, reflecting its significant non-polar character.

Acidity and Ionization Constant (pKa)

The acid dissociation constant, pKa, is one of the most critical parameters in drug development. It quantifies the acidity of the carboxylic acid group and determines the ratio of the ionized (deprotonated) to non-ionized (protonated) forms of the molecule at any given pH. This ratio governs membrane permeability, receptor binding, and solubility. The predicted pKa of ~3.81 suggests that at physiological pH (~7.4), 4-Fluoro-1-naphthoic acid will exist almost entirely in its ionized, carboxylate form.[7]

Causality Behind the Experimental Choices

Potentiometric titration is the gold-standard method for pKa determination due to its high precision and accuracy.[11] The methodology involves monitoring the pH of a solution of the weak acid as a strong base of known concentration is added incrementally. The resulting titration curve reveals a buffer region where the pH changes slowly. The midpoint of this region, known as the half-equivalence point, is where the concentrations of the acid and its conjugate base are equal. According to the Henderson-Hasselbalch equation, at this specific point, the pH of the solution is equal to the pKa of the acid.[12]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 573-03-5 Cas No. | 4-Fluoro-1-naphthoic acid | Matrix Scientific [matrixscientific.com]

- 4. 4-Fluoro-1-naphthoic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4-Fluoro-1-naphthoic acid, 97% | CymitQuimica [cymitquimica.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 4-FLUORO-1-NAPHTHOIC ACID | 573-03-5 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to 4-Fluoro-1-naphthoic acid (CAS: 573-03-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-1-naphthoic acid is a halogenated aromatic carboxylic acid built upon the naphthalene scaffold. The strategic incorporation of a fluorine atom onto this privileged structure significantly modulates its electronic and metabolic properties, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of 4-Fluoro-1-naphthoic acid, detailing its physicochemical properties, robust synthetic strategies, characteristic analytical data, and applications, with a particular focus on its utility in drug discovery. Experimental protocols and safety considerations are included to provide a holistic resource for laboratory professionals.

Introduction: The Strategic Role of Fluorine in Naphthalene Scaffolds

The naphthalene ring system is a cornerstone in the design of biologically active molecules, appearing in numerous FDA-approved drugs such as Propranolol, Naproxen, and Bedaquiline.[1] Its rigid, lipophilic structure provides an excellent framework for interacting with biological targets. The introduction of fluorine into such scaffolds is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[2][3]

Fluorine, being the most electronegative element, can profoundly influence a molecule's:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolic oxidation, increasing the compound's half-life.[4][5] A study on naphthamide analogs demonstrated that a 4-fluoro derivative exhibited significantly reduced metabolism compared to its non-fluorinated counterpart.[6]

-

Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially enhancing binding affinity and potency.[5]

-

Physicochemical Properties: Fluorination can alter pKa, lipophilicity, and membrane permeability, which are critical parameters for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][4]

4-Fluoro-1-naphthoic acid (CAS 573-03-5) embodies these principles, offering a versatile platform for synthesizing novel compounds with tailored properties.

Physicochemical and Safety Data

Proper characterization and handling are paramount for the effective and safe use of any laboratory chemical.

Core Properties

The fundamental properties of 4-Fluoro-1-naphthoic acid are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 573-03-5 | [7][8] |

| Molecular Formula | C₁₁H₇FO₂ | [7][9] |

| Molecular Weight | 190.17 g/mol | [7][9] |

| IUPAC Name | 4-fluoronaphthalene-1-carboxylic acid | [8] |

| Appearance | White to cream powder | [7][8] |

| Melting Point | 222.5 - 228.5 °C | [8] |

| Purity | ≥96.0% (Typical) | [8][9] |

| SMILES | O=C(O)c1ccc(F)c2ccccc12 | [7] |

| InChI Key | DEWIOKQDRWFLFW-UHFFFAOYSA-N | [7][8] |

Safety and Handling

4-Fluoro-1-naphthoic acid is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid generating dust during handling. Wash hands thoroughly after use.

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and away from strong oxidizing agents and strong bases.

Synthesis Strategies and Methodologies

The synthesis of fluorinated naphthoic acids is a non-trivial process that requires careful planning. While several routes are conceivable, a common and effective strategy involves the construction of the naphthalene ring from a suitably functionalized benzene derivative. This approach offers greater control over the final substitution pattern compared to direct fluorination of a pre-existing naphthalene core, which often yields mixtures of isomers.

A general and robust route adapted from the synthesis of related fluoronaphthoic acids involves an intramolecular Friedel-Crafts cyclization followed by aromatization.[6][10]

Detailed Experimental Protocol (Representative)

This protocol describes a plausible synthesis based on established chemical principles for constructing the naphthalene skeleton.[6][10]

Objective: To synthesize 4-Fluoro-1-naphthoic acid.

Step 1: Synthesis of Diethyl 2-(4-fluorophenyl)pentanedioate

-

Rationale: This step builds the carbon backbone required for the second ring of the naphthalene system via a Michael addition.

-

Procedure:

-

To a solution of sodium ethoxide (prepared from 1.1 eq. of sodium in anhydrous ethanol) at 0 °C, add diethyl (4-fluorophenyl)acetate (1.0 eq.).

-

Stir the mixture for 30 minutes at 0 °C to form the enolate.

-

Add ethyl acrylate (1.2 eq.) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.

-

Step 2: Hydrolysis and Decarboxylation

-

Rationale: The diester is hydrolyzed to the corresponding dicarboxylic acid, which is then heated to induce decarboxylation, yielding the required glutaric acid derivative.

-

Procedure:

-

Reflux the crude diester from Step 1 in a mixture of acetic acid, concentrated hydrochloric acid, and water (2:2:1 ratio) for 6 hours.

-

Cool the reaction mixture and extract with dichloromethane (DCM).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(4-fluorophenyl)pentanoic acid.

-

Step 3: Intramolecular Friedel-Crafts Cyclization

-

Rationale: The carboxylic acid is cyclized onto the electron-rich fluorobenzene ring to form the six-membered hydro-naphthalene ring (a tetralone). Polyphosphoric acid (PPA) is an effective catalyst for this transformation.

-

Procedure:

-

Heat a mixture of 4-(4-fluorophenyl)pentanoic acid (1.0 eq.) and polyphosphoric acid (10x by weight) at 100 °C for 2 hours with mechanical stirring.

-

Carefully pour the hot reaction mixture onto crushed ice.

-

Extract the resulting slurry with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Dry over anhydrous sodium sulfate and concentrate to yield the crude 7-fluoro-3,4-dihydronaphthalen-1(2H)-one (7-fluoro-α-tetralone).

-

Step 4: Aromatization and Oxidation

-

Rationale: The tetralone is aromatized to the naphthalene system, and the benzylic position is oxidized to the carboxylic acid. This can be achieved in a two-step process (dehydrogenation then oxidation) or sometimes concurrently. For clarity, a two-step process is described.

-

Procedure:

-

Dehydrogenation: Reflux a solution of the crude tetralone from Step 3 and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq.) in 1,2-dichloroethane for 16 hours.[6] Cool, filter the hydroquinone precipitate, and concentrate the filtrate.

-

Oxidation: The resulting 4-fluoro-1-naphthol or related intermediate is then oxidized to the carboxylic acid. A more direct route from a related precursor might involve oxidation of a formyl group or hydrolysis of a nitrile. If starting from 4-fluoro-1-methylnaphthalene, oxidation with KMnO₄ would yield the desired acid.

-

Step 5: Purification

-

Rationale: The final product must be purified to remove unreacted starting materials and byproducts.

-

Procedure:

-

Purify the crude product from the final step by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Fluoro-1-naphthoic acid as a white to cream powder.

-

Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of what would be expected for 4-Fluoro-1-naphthoic acid, based on the analysis of its parent compound, 1-naphthoic acid, and the known effects of fluorine substitution.[11][12][13][14][15]

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Aromatic region (approx. 7.2-9.0 ppm). Protons adjacent to the fluorine atom (H-3 and H-5) will exhibit coupling (splitting) to ¹⁹F. The carboxylic acid proton will appear as a broad singlet downfield (>12 ppm). | Confirms the aromatic proton environment and the presence of fluorine through C-F coupling. |

| ¹³C NMR | Multiple signals in the aromatic region (approx. 110-140 ppm). The carbon directly attached to fluorine (C-4) will show a large one-bond coupling constant (¹JCF). Other carbons will show smaller 2-4 bond couplings. The carbonyl carbon (C=O) will be downfield (>165 ppm). | Provides a carbon map of the molecule and definitively confirms the position of the fluorine atom via characteristic C-F coupling patterns.[16] |

| FT-IR | Broad O-H stretch (approx. 2500-3300 cm⁻¹), sharp C=O stretch (approx. 1680-1710 cm⁻¹), C-F stretch (approx. 1100-1250 cm⁻¹), aromatic C=C stretches (approx. 1450-1600 cm⁻¹). | Identifies key functional groups: carboxylic acid (O-H and C=O) and the carbon-fluorine bond.[17] |

| Mass Spec. | Molecular Ion (M⁺) peak at m/z = 190.17. Fragmentation pattern would likely show loss of -OH (m/z 173) and -COOH (m/z 145). | Confirms the molecular weight and elemental formula (C₁₁H₇FO₂) of the compound. |

Applications in Research and Drug Development

4-Fluoro-1-naphthoic acid is not merely a chemical curiosity; it is a strategic tool for the synthesis of high-value molecules, particularly in pharmaceuticals.

As a Versatile Synthetic Intermediate

The molecule possesses two key reactive handles: the carboxylic acid group and the fluorinated aromatic ring. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, allowing for its conjugation to other molecules. The aromatic ring, while deactivated to some extent by the carboxylic acid, can still participate in electrophilic substitution or be further functionalized.

Its acid chloride derivative, 4-fluoro-1-naphthoyl chloride, is a precursor for synthesizing cannabimimetic indoles, which are crucial research tools for studying the cannabinoid CB1 and CB2 receptors.[6] This highlights its direct applicability in creating potent, biologically active agents.

Modulation of Biological Activity

The naphthalene scaffold itself is a privileged structure in medicinal chemistry.[1] Derivatives have shown a vast range of activities, including anticancer and antimicrobial properties. The introduction of the 4-fluoro substituent is a rational design choice to improve drug-like properties.

For instance, 4-Fluoro-1-naphthoic acid has been identified as an inhibitor of Yersinia PTP YopH, a protein tyrosine phosphatase essential for the virulence of the bacteria responsible for plague. This finding suggests its potential as a starting point for developing novel antibacterial agents.

Conclusion

4-Fluoro-1-naphthoic acid is a strategically important building block for chemical and pharmaceutical research. Its unique combination of a fluorinated naphthalene core and a reactive carboxylic acid handle provides a versatile platform for the synthesis of complex molecules with enhanced metabolic stability and potentially improved biological activity. The synthetic routes, while demanding, are achievable through established organic chemistry principles. With a thorough understanding of its properties, synthesis, and safe handling, researchers can effectively leverage this compound to advance projects in drug discovery and materials science.

References

-

Anikin, V. F., & Fedko, N. F. (2022). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Journal of Organic and Pharmaceutical Chemistry, 20(3), 25–30. [Link]

-

Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. (n.d.). Retrieved January 11, 2026, from [Link]

-

Tagat, J. R., McCombie, S. W., Nazareno, D. V., Boyle, C. D., Kozlowski, J. A., Chackalamannil, S., Josien, H., Wang, Y., & Zhou, G. (2002). Synthesis of Mono- and Difluoronaphthoic Acids. The Journal of Organic Chemistry, 67(4), 1171–1177. [Link]

-

Tagat, J. R., et al. (2002). Synthesis of Mono- and Difluoronaphthoic Acids. American Chemical Society. [Link]

-

Anikin, V. F., Fedko, N. F., & Veduta, V. V. (2022). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. ResearchGate. [Link]

-

Tagat, J. R., et al. (2002). Synthesis of Mono- and Difluoronaphthoic Acids. Figshare. [Link]

-

Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 1-2. [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

4-Fluoro-1-naphthoic acid, min 96%. (n.d.). Oakwood Chemical. Retrieved January 11, 2026, from [Link]

-

Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

-

13C NMR Chemical Shifts. (n.d.). University of Wisconsin. Retrieved January 11, 2026, from [Link]

-

13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). (n.d.). Human Metabolome Database. Retrieved January 11, 2026, from [Link]

-

1-Naphthalenecarboxylic acid. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

-

1-Naphthoic acid, pent-2-en-4-ynyl ester. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

-

1-Naphthoic acid. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

da Silva, F. de C., et al. (2014). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society. [Link]

-

Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

-

1-Naphthoic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved January 11, 2026, from [Link]

-

Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. [Link]

-

Subbotina, I. R., et al. (n.d.). Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. Retrieved January 11, 2026, from [Link]

Sources

- 1. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Fluoro-1-naphthoic acid, 97% | CymitQuimica [cymitquimica.com]

- 8. 4-Fluoro-1-naphthoic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. calpaclab.com [calpaclab.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rsc.org [rsc.org]

- 12. 1-Fluoronaphthalene(321-38-0) 1H NMR spectrum [chemicalbook.com]

- 13. 1-Naphthalenecarboxylic acid [webbook.nist.gov]

- 14. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-Naphthoic acid(86-55-5) 13C NMR spectrum [chemicalbook.com]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Analysis of 4-Fluoro-1-naphthoic Acid: A Technical Guide for Researchers

Abstract

4-Fluoro-1-naphthoic acid (CAS: 573-03-5, Molecular Formula: C₁₁H₇FO₂, Molecular Weight: 190.17 g/mol ) is a key chemical intermediate, valued for its role in the synthesis of pharmaceuticals and advanced materials. The strategic placement of the fluorine atom and the carboxylic acid group on the naphthalene core provides dual reactivity, making it a versatile building block. Accurate and comprehensive characterization of this compound is paramount for ensuring purity, verifying structural integrity, and guaranteeing reproducibility in downstream applications. This technical guide provides an in-depth analysis of the expected spectroscopic signature of 4-Fluoro-1-naphthoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). While publicly archived spectra for this specific compound are limited, this document leverages foundational spectroscopic principles and comparative data from analogous structures—primarily 1-naphthoic acid and 1-fluoronaphthalene—to present a robust, predictive guide for its characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Fluoro-1-naphthoic acid, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the naphthalene ring.

Experimental Protocol: NMR Data Acquisition

From a field perspective, the quality of NMR data is directly dependent on meticulous sample preparation and parameter selection. The protocol below is designed to be a self-validating system, ensuring high-resolution data suitable for structural confirmation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity 4-Fluoro-1-naphthoic acid. The purity of the sample is critical, as impurities will introduce extraneous signals.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the labile acidic proton is observed.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied. Incomplete dissolution leads to poor spectral resolution.

-

-

Instrument Setup & Calibration:

-

Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion, which is crucial for resolving the complex couplings in the aromatic region.

-

Shim the magnetic field to homogeneity using the deuterium lock signal of the solvent. This step is vital for sharp, symmetrical peaks.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

The Elusive Crystal Structure of 4-Fluoro-1-naphthoic Acid: A Technical Guide for Researchers

Abstract

4-Fluoro-1-naphthoic acid is a compound of significant interest in medicinal chemistry and materials science, primarily due to the unique physicochemical properties imparted by the fluorine substituent on the rigid naphthalene scaffold. A definitive understanding of its solid-state architecture through single-crystal X-ray diffraction is crucial for rational drug design and the development of novel materials. However, as of the current date, the experimental crystal structure of 4-Fluoro-1-naphthoic acid has not been publicly reported. This technical guide provides a comprehensive overview of 4-Fluoro-1-naphthoic acid, including its synthesis, spectroscopic characterization, and the strategic importance of its fluorination. More importantly, it serves as a forward-looking manual for researchers, detailing the experimental and computational workflows necessary to determine and analyze its crystal structure. This document is intended for researchers, scientists, and drug development professionals seeking to work with this compound and similar fluorinated aromatic carboxylic acids.

Introduction: The Significance of Fluorinated Naphthoic Acids

Naphthoic acid and its derivatives are a well-established class of compounds with a broad spectrum of applications, from serving as versatile building blocks in organic synthesis to forming the core of biologically active molecules.[1][2] The rigid, bicyclic aromatic structure of the naphthalene core provides a well-defined scaffold for the design of therapeutic agents.[3][4] The introduction of a fluorine atom, as in 4-Fluoro-1-naphthoic acid, can profoundly influence the molecule's properties.

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[5][6] Due to its high electronegativity, small size, and ability to form strong bonds with carbon, fluorine can be used to:

-

Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the half-life of a drug.[7]

-

Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, impacting a compound's ionization state and bioavailability.[6]

-

Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to increased potency.[8]

-

Increase Lipophilicity: In some contexts, fluorine substitution can enhance membrane permeability, facilitating the transport of a drug to its site of action.[8]

Given these advantages, a detailed understanding of the three-dimensional structure of 4-Fluoro-1-naphthoic acid is paramount for exploiting its full potential in drug discovery and materials science.

Synthesis and Spectroscopic Characterization

While a variety of fluorinated naphthoic acids are known, their synthesis is not always trivial.[9] One general route to monofluorinated naphthoic acids involves the elaboration of fluorinated phenylacetic acids.[10] This multi-step process typically includes the formation of a 2-(fluoroaryl)glutaric acid, followed by intramolecular Friedel-Crafts cyclization and subsequent aromatization to yield the desired fluoronaphthoic acid.[9]

A typical synthetic workflow is outlined below:

Caption: Generalized synthetic pathway to monofluorinated naphthoic acids.

Once synthesized, the identity and purity of 4-Fluoro-1-naphthoic acid must be confirmed through a suite of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear in the range of 7.0-9.0 ppm. The carboxylic acid proton will be a broad singlet at a chemical shift greater than 10 ppm.[1] |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected around 170 ppm. Aromatic carbons will be observed between 120-150 ppm.[1] |

| ¹⁹F NMR | A singlet is expected, with a chemical shift characteristic of an aryl fluoride. |

| FT-IR | A broad O-H stretch for the carboxylic acid will be present around 2500-3300 cm⁻¹. A strong C=O stretch for the carbonyl group will be observed around 1700 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₁₁H₇FO₂ should be observed, along with a characteristic fragmentation pattern. |

This spectroscopic data provides a "fingerprint" of the molecule, confirming its covalent structure. However, it does not provide information about the three-dimensional arrangement of molecules in the solid state.

The Path to Crystal Structure Determination: A Methodological Guide

The absence of a published crystal structure for 4-Fluoro-1-naphthoic acid presents an opportunity for researchers to make a valuable contribution to the field. The following sections outline the necessary experimental and computational workflows.

Crystallization: The Critical First Step

Obtaining high-quality single crystals is often the most challenging part of a crystal structure determination.[11] For an organic acid like 4-Fluoro-1-naphthoic acid, several crystallization techniques can be employed.[12][13]

Common Crystallization Methods for Organic Acids:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until crystals form.

-

Solvent/Anti-Solvent Diffusion: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is carefully layered on top. Crystals form at the interface as the solvents slowly mix.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to precipitate.[14]

The choice of solvent is critical and often requires empirical screening of various options.[12]

Caption: Decision workflow for the crystallization of 4-Fluoro-1-naphthoic acid.

Single-Crystal X-ray Diffraction (SC-XRD)

Should the crystallization efforts yield a suitable single crystal, SC-XRD is the definitive technique for determining its atomic structure.[15][16]

The SC-XRD Experimental Protocol:

-

Crystal Mounting: A high-quality single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam and rotated. The diffracted X-rays are recorded by a detector, generating a diffraction pattern.[15]

-

Structure Solution: The positions of the atoms in the unit cell are determined from the intensities of the diffraction spots.

-

Structure Refinement: The initial atomic model is refined against the experimental data to obtain precise bond lengths, bond angles, and other structural parameters.

The output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information needed to visualize and analyze the crystal structure.

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

If only a polycrystalline powder can be obtained, Powder X-ray Diffraction (PXRD) can still provide valuable structural information.[17] While PXRD does not typically yield a complete de novo structure solution for a complex organic molecule, it is invaluable for:

-

Phase Identification: Confirming the crystalline phase of the bulk material.

-

Unit Cell Determination: Indexing the diffraction pattern to determine the dimensions of the unit cell.

-

Structure Refinement: If a plausible structural model is available (e.g., from computational methods), Rietveld refinement can be used to refine this model against the experimental powder pattern.[18][19]

Rietveld refinement is a powerful technique that fits a calculated diffraction profile to the entire measured profile, allowing for the refinement of both structural and instrumental parameters.[20][21]

Computational Modeling: A Predictive Approach

In the absence of experimental data, computational methods like Density Functional Theory (DFT) can provide valuable insights into the likely structure and properties of 4-Fluoro-1-naphthoic acid.[1][22]

Applications of DFT in this Context:

-

Geometry Optimization: Predicting the lowest-energy conformation of the molecule in the gas phase.

-

Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's reactivity.[23]

-

Spectroscopic Prediction: Simulating NMR, IR, and other spectra to aid in the interpretation of experimental data.[24]

-

Crystal Structure Prediction (CSP): While computationally intensive, CSP algorithms can generate a landscape of plausible crystal packing arrangements, which can then be compared to experimental PXRD data.[17]

A computational study on related ortho-substituted naphthoic acids demonstrated the influence of substituents on the molecule's electronic properties and geometry, highlighting the utility of these methods.[22]

Conclusion and Future Outlook

The crystal structure of 4-Fluoro-1-naphthoic acid remains an important, yet undetermined, piece of the scientific puzzle. This guide has outlined the significance of this molecule, its synthesis and characterization, and a clear methodological roadmap for its crystal structure determination. The successful elucidation of this structure, whether through SC-XRD or a combination of PXRD and computational methods, will provide a crucial foundation for the rational design of new pharmaceuticals and functional materials. It is our hope that this technical guide will empower researchers to undertake this challenge and contribute to a deeper understanding of this promising fluorinated compound.

References

- Rietveld, H. M. A Profile Refinement Method for Nuclear and Magnetic Structures. Journal of Applied Crystallography1969, 2 (2), 65–71.

- O'Hagan, D. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry2008, 129 (9), 759-768.

- Shah, P.; Westwell, A. D. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry2007, 22 (5), 527–540.

- Izumi, F.; Takata, M. Rietveld Refinement from Powder Diffraction Data. In Structure Determination from Powder Diffraction Data; David, W. I. F., Shankland, K., McCusker, L. B., Baerlocher, C., Eds.; Oxford University Press, 2002.

- Brazil, R. Putting the F in pharma. Chemistry World2025, February 10.

-

MyScope. X-ray Diffraction - What is Rietveld refinement?. [Link]

- McCusker, L. B.; Von Dreele, R. B.; Cox, D. E.; Louër, D.; Scardi, P. Rietveld refinement guidelines. Journal of Applied Crystallography1999, 32 (1), 36–50.

- Isanbor, C.; O'Hagan, D. Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Journal of Fluorine Chemistry2006, 127 (11-12), 1459-1473.

- Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science2007, 317 (5846), 1881–1886.

- Samal, S. K. Rietveld Refinement: A Technique More than Just Identification.

- Google Patents. JPH0592102A - Crystallization method for organic acid or organic acid ester.

- Anikin, V. F.; Fedko, N. F.; Veduta, V. V. The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Journal of Organic and Pharmaceutical Chemistry2022, 20 (4), 12-19.

-

Excillum. Small molecule crystallography. [Link]

- Fedko, N. F.; Anikin, V. F.; Veduta, V. V. (PDF) The synthesis of N-substituted 4-fluoro-1,8-naphthalimides.

- Aakeröy, C. B.; Beatty, A. M.; Helfrich, B. A. Crystallization of Salts of Organic Acids from Non-Conventional Solvents. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals1998, 313 (1), 227–236.

- van de Streek, J.; Brüning, J.; Krawczuk, A.; Portell, A.; Tovey, G.; Motherwell, S. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design2022, 22 (4), 2246–2263.

- GEA. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids.

- Tagat, J. R.; McCombie, S. W.; Nazareno, D. V.; Boyle, C. D.; Kozlowski, J. A.; Chackalamannil, S.; Josien, H.; Wang, Y.; Zhou, G. Synthesis of Mono- and Difluoronaphthoic Acids. The Journal of Organic Chemistry2002, 67 (4), 1171–1177.

- Tagat, J. R.; McCombie, S. W.; Nazareno, D. V.; Boyle, C. D.; Kozlowski, J. A.; Chackalamannil, S.; Josien, H.; Wang, Y.; Zhou, G. Synthesis of Mono- and Difluoronaphthoic Acids.

- Chernov, D. E.; Kantardjieff, K. A. The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.

- Li, Y.; Wang, Y.; Li, J.; Zhang, X.; Li, J.; Liu, G.; Liu, Z.; Zhang, L.; Li, Y.; Liu, A. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Veterinary Science2020, 7, 23.

-

wikiHow. 9 Ways to Crystallize Organic Compounds. [Link]

- Costanzi, S.; Mamedova, L.; Gao, Z.-G.; Jacobson, K. A. Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes. ACS Chemical Biology2014, 9 (10), 2347–2357.

-

SOP: CRYSTALLIZATION. [Link]

- Touré, M.; Frimat, B.; Bou-Salah, G.; Gsell, B.; Andriantsitohaina, R.; Ramalanjaona, N.; Ramaroson, V.; Créminon, C.; Duez, P.; Nuzillard, J.-M.; Renault, J.-H. Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. Bioorganic & Medicinal Chemistry Letters2012, 22 (21), 6716–6720.

- Wang, D.; Chen, G. Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold. Organic Letters2023, 25 (37), 6848–6853.

- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. Green Chemistry2018, 20, 3038.

- Jadhava, S. N.; Kumbhara, A. S.; Rodeb, C. V.; Salunkhea, R. S.

- Smith, S. R.; Malloy, T. B.; Morkow, C.; Leaman, D.; Forrester, J.; Walls, L. Spectroscopy Data for Undergraduate Teaching.

- Munir, A.; Ayaz, S.; Shah, A.; Kokab, T.; Iftikhar, F. J.; Shah, A.-u.-H. A.; Zia, M. A. Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. American Journal of Physical Chemistry2021, 10 (3), 52-60.

- Murray, I. A.; Perdew, G. H. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences2017, 159 (2), 281–292.

- Esselman, B. J.; Hill, N. J.; Al-Rashida, M.; Zelewski, B. V.; Van Rixel, V. R.; Barlament, J. R.; Zgoda, M. A.; Weisenberger, M. C.; Lamb, J. E.; Block, S. B.; Cavitt, M. A.; Cisneros, G. A.; Ellison, M. D.; Fry, C. G.; Gellman, S. H.; McMahon, R. J.; Raines, R. T.; Schomaker, J. M.; Stahl, S. S.; Zerkle, A. L. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Denbela, G.; Mohammed, A. M. Computational Study on 4-Amino-3-Hydroxynaphthalene-1-Sulfonic Acid (AHNSA). International Research Journal of Pure and Applied Chemistry2017, 14 (4), 1–14.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rigaku.com [rigaku.com]

- 12. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 13. science.uct.ac.za [science.uct.ac.za]

- 14. JPH0592102A - Crystallization method for organic acid or organic acid ester - Google Patents [patents.google.com]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. excillum.com [excillum.com]

- 17. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 19. MyScope [myscope.training]

- 20. xray.cz [xray.cz]

- 21. hilarispublisher.com [hilarispublisher.com]

- 22. researchgate.net [researchgate.net]

- 23. journalirjpac.com [journalirjpac.com]

- 24. www2.chem.wisc.edu [www2.chem.wisc.edu]

"solubility of 4-Fluoro-1-naphthoic acid in organic solvents"

An In-depth Technical Guide to the Solubility of 4-Fluoro-1-naphthoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Fluoro-1-naphthoic acid, a key intermediate in medicinal chemistry and materials science. We delve into the physicochemical properties of the molecule, establish a theoretical framework for predicting its solubility based on structural attributes, and present a standardized experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in various organic media to optimize reaction conditions, purification processes, and formulation development.

Introduction and Scientific Context

4-Fluoro-1-naphthoic acid (C₁₁H₇FO₂) is an aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. It serves as a versatile building block for more complex molecules and has been identified as an inhibitor of certain enzymes, such as Yersinia PTP YopH.[1] The successful application of this compound in any solution-phase process—be it a chemical reaction, a purification step like recrystallization, or the development of a final formulation—is fundamentally dependent on its solubility. A thorough understanding of how 4-Fluoro-1-naphthoic acid interacts with different organic solvents is therefore not merely academic but a critical prerequisite for efficient and successful research and development. This guide bridges theoretical principles with practical, actionable protocols to provide a complete solubility profile.

Physicochemical Properties of 4-Fluoro-1-naphthoic Acid

The solubility of a compound is intrinsically linked to its molecular structure and bulk physical properties. The key characteristics of 4-Fluoro-1-naphthoic acid are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇FO₂ | [2][3][4] |

| Molecular Weight | 190.17 g/mol | [3][4] |

| CAS Number | 573-03-5 | [1][2][3] |

| Appearance | White to cream crystalline powder | [3][4] |

| Melting Point | 224-227 °C (lit.) | [1][5][6] |

| SMILES | O=C(O)c1ccc(F)c2ccccc12 | [3][4] |

| InChI Key | DEWIOKQDRWFLFW-UHFFFAOYSA-N | [3][4] |

The molecule's structure features a large, rigid, and nonpolar naphthalene ring system, contrasted with a highly polar carboxylic acid functional group. The high melting point is a crucial indicator of strong intermolecular forces within the crystal lattice, primarily hydrogen bonding between carboxylic acid dimers and π-stacking of the aromatic rings. Any solvent, to be effective, must provide sufficient solvation energy to overcome this significant crystal lattice energy.[7]

Theoretical Framework for Solubility

The principle of "like dissolves like" provides the foundational logic for predicting solubility.[8] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. We can dissect the structure of 4-Fluoro-1-naphthoic acid to predict its interactions.

-

Nonpolar Character : The extensive naphthalene core is hydrophobic and interacts primarily through weak London dispersion forces. This part of the molecule favors interaction with nonpolar or moderately polar solvents.[7]

-

Polar Character : The carboxylic acid (-COOH) group is the dominant polar feature. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen).[9] This functionality dictates a strong affinity for polar solvents, especially those capable of hydrogen bonding.

-

Acid-Base Properties : As a carboxylic acid, the compound is expected to be poorly soluble in neutral water but will readily dissolve in aqueous basic solutions (e.g., 5% NaOH, 5% NaHCO₃) through an acid-base reaction that forms the highly polar and water-soluble sodium 4-fluoro-1-naphthoate salt.[10]

Based on these features, a qualitative solubility profile can be predicted. The compound's solubility will represent a balance between the solvent's ability to interact with the polar carboxylic acid head and the nonpolar aromatic tail.

Predicted Solubility Profile in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to Good | These solvents can engage in hydrogen bonding with the carboxylic acid group, effectively disrupting the solute-solute interactions in the crystal lattice.[7] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to High | These solvents are strong hydrogen bond acceptors and have high polarity, allowing them to effectively solvate both the polar head and, to some extent, the aromatic system.[7] |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM is weakly polar and a poor hydrogen bond partner. It is unlikely to provide sufficient energy to overcome the high crystal lattice energy of the acid. |

| Ethers | Diethyl Ether, THF | Low to Moderate | Ethers are hydrogen bond acceptors but lack the high polarity of solvents like DMSO. Solubility is expected to be limited. |

| Aromatic | Toluene | Low | While π-stacking interactions between toluene and the naphthalene ring are possible, toluene cannot disrupt the strong hydrogen bonding network of the carboxylic acid.[9] |

| Nonpolar | Hexane, Cyclohexane | Very Low / Insoluble | These solvents only offer weak London dispersion forces, which are insufficient to overcome the strong intermolecular forces of the solid solute.[9] |

Experimental Protocol: Isothermal Shake-Flask Method

To obtain definitive, quantitative solubility data, a robust experimental method is required. The Isothermal Shake-Flask Method is a gold-standard technique, consistent with OECD guidelines for solubility testing, that is highly recommended.[11][12][13]

Principle

An excess amount of the solid solute (4-Fluoro-1-naphthoic acid) is agitated in a known volume of the test solvent at a constant temperature until the solution reaches equilibrium (saturation). After phase separation, the concentration of the solute in the clear supernatant is quantified to determine the solubility.[12]

Step-by-Step Methodology

-

Vessel Preparation : Use a glass flask or vial with a screw cap or stopper to prevent solvent evaporation.

-

Addition of Components : Add a precisely measured volume of the organic solvent (e.g., 10.0 mL) to the flask. Add an excess amount of 4-Fluoro-1-naphthoic acid—enough to ensure that a solid phase remains after equilibrium is reached.

-

Equilibration : Seal the flask and place it in a mechanical shaker or on a stirring plate within a temperature-controlled environment (e.g., an incubator set to 25.0 ± 0.5 °C). Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

Phase Separation : After equilibration, cease agitation and allow the flask to stand in the temperature-controlled environment for at least 24 hours to allow undissolved solid to settle. For faster separation or with fine particles, centrifuge the sealed vessel at a controlled temperature.[12]

-

Sampling : Carefully withdraw a precise aliquot of the clear, saturated supernatant using a volumetric pipette. To avoid transferring any solid particles, it is best practice to use a pipette fitted with a glass wool or PTFE syringe filter.

-

Quantification (Gravimetric Method) :

-

Dispense the known volume of the saturated solution into a pre-weighed, dry vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.[11]

-

Once the residue is completely dry, cool the vial in a desiccator and weigh it on an analytical balance.

-

-

Calculation :

-

Calculate the mass of the dissolved solid by subtracting the initial vial mass from the final mass.

-

Solubility (g/L) = (Mass of residue in g) / (Volume of aliquot in L).

-

Experimental Workflow Diagram

Sources

- 1. 4-FLUORO-1-NAPHTHOIC ACID | 573-03-5 [chemicalbook.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 4-Fluoro-1-naphthoic acid, 97% | CymitQuimica [cymitquimica.com]

- 4. 4-Fluoro-1-naphthoic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 573-03-5 Cas No. | 4-Fluoro-1-naphthoic acid | Matrix Scientific [matrixscientific.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. chem.ws [chem.ws]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. enfo.hu [enfo.hu]

- 13. oecd.org [oecd.org]

Targeting the Master Manipulator: 4-Fluoro-1-naphthoic Acid as a Scaffold for Inhibiting the Yersinia Virulence Factor YopH

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the Yersinia outer protein H (YopH) as a therapeutic target and explores the rationale and methodologies for developing inhibitors based on the 4-fluoro-1-naphthoic acid scaffold. We will delve into the molecular underpinnings of YopH function, its role in pathogenesis, and the experimental workflows required to identify and validate potent inhibitors.

Introduction: The Strategic Imperative of Targeting Bacterial Virulence

Pathogenic species of the genus Yersinia, including Y. pestis, the etiological agent of plague, pose a significant threat to public health.[1] The emergence of antibiotic resistance necessitates the development of novel therapeutic strategies.[1] One of the most promising approaches is anti-virulence therapy, which aims to disarm the pathogen by neutralizing its key virulence factors rather than killing it outright. This strategy is believed to exert less selective pressure for the development of resistance.

Central to Yersinia's pathogenic strategy is the Type III Secretion System (T3SS), a molecular syringe that injects a cocktail of effector proteins, known as Yersinia outer proteins (Yops), directly into the cytoplasm of host immune cells.[2] Among these, the protein tyrosine phosphatase (PTP) YopH is an essential virulence determinant.[3][4] YopH is one of the most catalytically active PTPs known and is critical for the bacteria's ability to evade the host immune response by dephosphorylating key signaling proteins, leading to the inhibition of phagocytosis and inflammatory responses.[3][4][5] Its indispensable role in pathogenesis makes YopH an attractive drug target.[6]

This document will explore the inhibition of YopH, focusing on the potential of carboxylic acid derivatives, using 4-fluoro-1-naphthoic acid as a representative chemical scaffold for inhibitor design and validation.

Section 1: Molecular Architecture and Catalytic Function of YopH

A thorough understanding of the target's structure and function is paramount for rational drug design. YopH is a 51 kDa protein comprised of two principal domains: an N-terminal domain (residues ~1-129) and a C-terminal catalytic domain (residues ~163-468), connected by a proline-rich linker.

-

N-Terminal Domain (NTD): This domain is not catalytic but serves a crucial substrate-targeting function. It contains a unique phosphotyrosine-binding site that directs YopH to specific host proteins, such as p130Cas and Fyb, enhancing the specificity and efficiency of dephosphorylation.[7][8]

-

C-Terminal Catalytic Domain: This domain harbors the PTP activity. It features the highly conserved PTP signature motif, C(X)5R , where Cys403 acts as the catalytic nucleophile.[5] The catalytic mechanism involves the formation of a covalent cysteinyl-phosphate intermediate, which is subsequently hydrolyzed. A flexible loop known as the WPD loop (containing Trp354, Pro355, and Asp356) plays a critical role by closing over the active site upon substrate binding, protecting the reaction from solvent and properly positioning the substrate for catalysis.[9][10]

Section 2: YopH-Mediated Sabotage of Host Immune Signaling

Upon injection into host cells like macrophages and neutrophils, YopH rapidly dephosphorylates multiple proteins involved in crucial signaling pathways. This molecular sabotage effectively paralyzes the cell's ability to mount an effective immune response.

Key targets of YopH include:

-

Focal Adhesion Proteins: YopH dephosphorylates focal adhesion kinase (FAK) and Crk-associated substrate (p130Cas).[4] This leads to the disruption of focal adhesions, structures critical for cell adhesion, migration, and signaling, ultimately inhibiting phagocytosis.[5]

-

Immune Signaling Adaptors: In neutrophils, YopH targets the SLP-76/Vav/PLCγ2 signaling axis and the PRAM-1/SKAP-HOM complex.[11][12] Dephosphorylation of these components blocks downstream signaling, including calcium flux and cytokine production, which are essential for neutrophil activation and bacterial clearance.[4][11][12]

The concerted attack on these pathways allows Yersinia to replicate in lymphatic tissues while avoiding destruction by the host's primary defenders.[5]

Section 3: The Naphthoic Acid Scaffold for YopH Inhibition

The YopH active site, which binds phosphorylated tyrosine residues, has a strong affinity for anionic moieties. This makes scaffolds containing carboxylic acids promising starting points for inhibitor design. Studies have shown that multi-carboxylic acid compounds, such as Aurintricarboxylic Acid (ATA), can effectively bind to the YopH active site, interacting with key catalytic residues like Cys403 and Arg409, and inhibit its function at nanomolar concentrations.[5][9]

Building on this principle, the naphthoic acid core represents a synthetically tractable and structurally rigid scaffold for developing novel inhibitors. The naphthalene ring system can be systematically modified to optimize binding interactions within the active site and with surrounding regions, potentially enhancing both potency and selectivity.

Lead Scaffold: 4-Fluoro-1-naphthoic acid

We propose 4-fluoro-1-naphthoic acid as a representative lead scaffold for a YopH inhibitor development program. The rationale includes:

-

Carboxylic Acid Moiety: The carboxylate group is designed to mimic the phosphate group of the natural substrate, anchoring the molecule in the highly basic active site pocket.

-

Naphthalene Core: Provides a rigid, planar structure that can engage in favorable π–π stacking interactions with aromatic residues in the binding pocket.

-

Fluorine Substitution: The introduction of a fluorine atom is a common medicinal chemistry strategy. It can enhance binding affinity through electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and modulate the acidity of the carboxyl group.

While direct inhibitory data for this specific compound against YopH is not yet published, its structure provides a logical foundation for a fragment-based or lead optimization campaign.

Section 4: Experimental Framework for Inhibitor Validation

A rigorous, multi-step experimental cascade is essential to validate and characterize novel YopH inhibitors derived from the 4-fluoro-1-naphthoic acid scaffold.

Protocol 1: Recombinant YopH Expression and Purification

The catalytic domain of YopH (residues ~163-468) is sufficient for in vitro screening.

-

Cloning: Subclone the DNA sequence encoding the YopH catalytic domain into an expression vector (e.g., pGEX or pET series) containing an N-terminal affinity tag (e.g., GST or His6).

-

Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

-